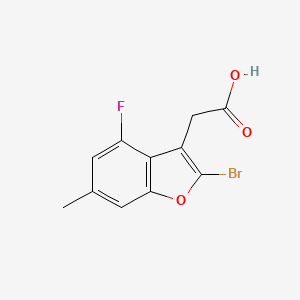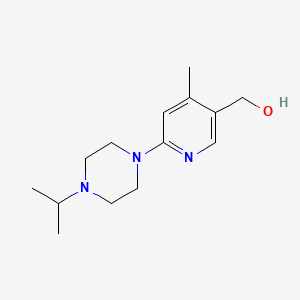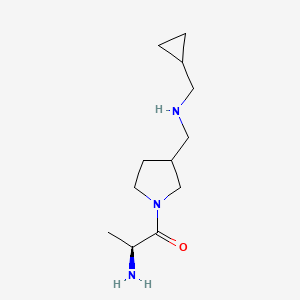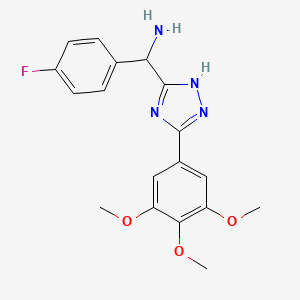![molecular formula C12H6Cl3N3O B11794574 2,6-Dichloro-4-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline](/img/structure/B11794574.png)
2,6-Dichloro-4-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dichloro-4-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline is a heterocyclic compound that features both chlorinated aromatic and oxazole rings.
Preparation Methods
The synthesis of 2,6-Dichloro-4-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline typically involves multi-step organic reactions. One common synthetic route includes the chlorination of aniline derivatives followed by cyclization to form the oxazole ring. Reaction conditions often involve the use of chlorinating agents and catalysts to facilitate the formation of the desired product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
2,6-Dichloro-4-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
Substitution: The chlorinated aromatic ring allows for nucleophilic substitution reactions, where chlorine atoms can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,6-Dichloro-4-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-4-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its effects .
Comparison with Similar Compounds
2,6-Dichloro-4-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline can be compared with other similar compounds such as:
6-Chlorooxazolo[5,4-b]pyridin-2-ylamine: This compound shares the oxazole and pyridine rings but lacks the dichloro substitution on the aromatic ring.
2,6-Dichloro-N-(2-(cyclopropanecarboxamido)pyridin-4-yl)benzamide: This compound has a similar dichloro substitution but features a different functional group and overall structure.
The uniqueness of this compound lies in its specific combination of structural elements, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H6Cl3N3O |
|---|---|
Molecular Weight |
314.5 g/mol |
IUPAC Name |
2,6-dichloro-4-(6-chloro-[1,3]oxazolo[5,4-b]pyridin-2-yl)aniline |
InChI |
InChI=1S/C12H6Cl3N3O/c13-6-3-9-12(17-4-6)19-11(18-9)5-1-7(14)10(16)8(15)2-5/h1-4H,16H2 |
InChI Key |
BEPCRIMBMSWAKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)N)Cl)C2=NC3=C(O2)N=CC(=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Ethoxyoctahydropyrrolo[1,2-a]pyrazine](/img/structure/B11794494.png)




![6-Chloro-3-(4-ethylphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11794545.png)








